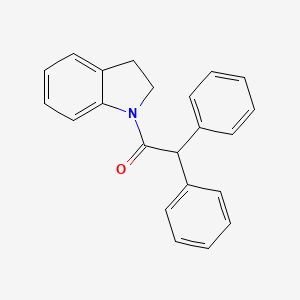

1-(diphenylacetyl)indoline

Beschreibung

Eigenschaften

IUPAC Name |

1-(2,3-dihydroindol-1-yl)-2,2-diphenylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19NO/c24-22(23-16-15-17-9-7-8-14-20(17)23)21(18-10-3-1-4-11-18)19-12-5-2-6-13-19/h1-14,21H,15-16H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOEGHCMTOPAIEV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Strategies and Methodologies for 1 Diphenylacetyl Indoline and Analogous N Acylated Indolines

Direct N-Acylation Methods for Indoline (B122111) Ring Systems

The most straightforward approach to 1-(diphenylacetyl)indoline involves the direct formation of an amide bond between the indoline nitrogen and a diphenylacetyl moiety. This transformation hinges on the principles of nucleophilic acyl substitution, where the secondary amine of the indoline ring acts as a nucleophile, attacking an activated diphenylacetic acid derivative.

Exploration of Acylating Reagents and Reaction Conditions for Diphenylacetylation

The synthesis of N-acylated indolines, including the title compound, traditionally relies on the reaction of indoline with a suitable acylating agent. The choice of reagent and reaction conditions is critical for achieving high yields and purity.

Acyl Halides: Diphenylacetyl chloride stands out as a highly reactive and common acylating agent for this purpose. The reaction is typically performed in the presence of a base to neutralize the hydrochloric acid byproduct. Common bases include tertiary amines like triethylamine (B128534) or pyridine, or inorganic bases such as sodium hydroxide (B78521) in a two-phase system (Schotten-Baumann conditions). The choice of solvent can range from aprotic solvents like dichloromethane (B109758) (DCM) and tetrahydrofuran (B95107) (THF) to the reaction medium itself if a liquid amine is used in excess.

Acid Anhydrides: While diphenylacetic anhydride (B1165640) is less common, acid anhydrides, in general, serve as effective acylating agents. These reactions can sometimes be driven to completion by heating and may also employ a base or an acylation catalyst like 4-dimethylaminopyridine (B28879) (DMAP).

Carboxylic Acids with Coupling Reagents: Modern synthetic methods often favor the direct use of carboxylic acids, avoiding the need to prepare more reactive derivatives like acyl chlorides. Diphenylacetic acid can be coupled with indoline using a variety of carbodiimide (B86325) reagents, most notably dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). These reactions are frequently catalyzed by additives such as DMAP or 1-hydroxybenzotriazole (B26582) (HOBt) to enhance efficiency and suppress side reactions.

Table 1: Typical Conditions for Direct N-Acylation of Indoline

| Acylating Reagent | Base / Additive | Solvent | Temperature | Reference |

|---|---|---|---|---|

| Diphenylacetyl Chloride | Triethylamine | Dichloromethane | 0 °C to RT | General Method |

| Diphenylacetyl Chloride | Aq. Sodium Hydroxide | Dichloromethane | 0 °C to RT | General Method |

| Diphenylacetic Acid | DCC, DMAP | Dichloromethane | 0 °C to RT | clockss.org |

This table presents generalized conditions based on standard N-acylation procedures.

Catalytic Approaches to Enhance N-Acylation Efficiency

To improve reaction rates, yields, and sustainability, catalytic methods for N-acylation have been developed. These can be broadly categorized into metal-catalyzed and organocatalytic approaches.

While direct metal-catalyzed N-acylation of indolines with acyl halides or anhydrides is less common than C-H activation reactions, certain transition metal catalysts have been employed for N-acylation of related heterocycles, often through dehydrogenative coupling pathways. For instance, tetrapropylammonium (B79313) perruthenate (TPAP), a ruthenium-based catalyst, has been used to couple indoles with primary alcohols to form N-acylindoles. nih.gov Although this starts from an indole (B1671886), it highlights the potential of metal catalysis in forming the N-acyl bond. Copper catalysts have also been noted in various indole functionalization reactions, though specific application to the direct N-diphenylacetylation of indoline is not widely documented. organic-chemistry.org More commonly, palladium catalysis is used for C-H functionalization of the indoline core rather than direct N-acylation. nih.gov

Organocatalysis offers a metal-free alternative for promoting N-acylation. N-Heterocyclic carbenes (NHCs) have emerged as powerful catalysts for the oxidative N-acylation of indoles using aldehydes as the acyl source. In such a reaction, an NHC would react with diphenylacetaldehyde (B122555) to form a reactive acyl azolium intermediate (the "activated" acyl donor), which is then readily attacked by the indoline nitrogen. This method avoids the use of pre-activated and often sensitive acylating agents. Furthermore, strong, non-nucleophilic organic bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can be used to facilitate the acylation of indoles, a principle that extends to the more nucleophilic indoline. nih.gov

Mechanistic Insights into Direct N-Acylation of Indoline

The direct N-acylation of indoline is a classic example of a nucleophilic acyl substitution reaction. The mechanism proceeds via a two-step addition-elimination pathway. masterorganicchemistry.comyoutube.comlibretexts.orgyoutube.comlibretexts.org

Nucleophilic Addition: The lone pair of electrons on the nitrogen atom of the indoline ring acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent (e.g., diphenylacetyl chloride). This attack breaks the pi bond of the carbonyl group, and the electrons are pushed onto the oxygen atom, forming a transient, negatively charged tetrahedral intermediate. youtube.comlibretexts.org

Elimination of the Leaving Group: The tetrahedral intermediate is unstable and rapidly collapses. The lone pair on the oxygen atom reforms the carbon-oxygen double bond. Concurrently, the bond to the leaving group (e.g., the chloride ion from diphenylacetyl chloride) breaks, and the leaving group is expelled. masterorganicchemistry.comyoutube.com

Synthetic Routes via Dearomatization and Reduction of Indole Derivatives

An important and highly versatile alternative strategy for the synthesis of this compound involves a two-step sequence starting from the more readily available indole. This method leverages the dearomatization of the indole ring system.

The process involves:

N-Acylation of Indole: First, indole is N-acylated with a suitable diphenylacetylating agent, such as diphenylacetyl chloride in the presence of a base, to form 1-(diphenylacetyl)indole . This reaction must be selective for the nitrogen atom over the more nucleophilic C3 position, which can often be achieved by using N-metallated indole derivatives (e.g., using NaH or a Grignard reagent) or by using phase-transfer catalysis. clockss.orgbhu.ac.in

Reduction of the N-Acylated Indole: The resulting 1-(diphenylacetyl)indole is then subjected to reduction to saturate the C2-C3 double bond of the indole ring, yielding the target indoline. A variety of reducing agents and conditions can accomplish this transformation:

Catalytic Hydrogenation: This is a common and effective method, employing hydrogen gas (H₂) with a heterogeneous noble metal catalyst such as palladium on carbon (Pd/C) or platinum oxide (PtO₂).

Chemical Reduction: A range of chemical reducing agents can be used. Borane (B79455) complexes, such as borane-tetrahydrofuran (B86392) (BH₃·THF) or borane-dimethyl sulfide (B99878) (BMS), often in the presence of an acid like trifluoroacetic acid (TFA), are highly effective for reducing the indole ring. google.com Sodium cyanoborohydride (NaBH₃CN) in an acidic medium is another established reagent for this purpose. An efficient reduction of N-Boc-indoles has also been reported using polymethylhydrosiloxane (B1170920) (PMHS) with a palladium catalyst, a method applicable to other N-acyl indolines. organic-chemistry.org

This two-step approach is particularly powerful as it capitalizes on the vast body of literature for indole functionalization and provides access to a wide array of substituted indolines by varying the starting indole derivative.

Table 2: Selected Methods for Reduction of N-Acylindoles to N-Acylindolines

| Reducing System | Solvent | Conditions | Reference |

|---|---|---|---|

| H₂ / Pd/C | Ethanol / Ethyl Acetate (B1210297) | RT, atmospheric or elevated pressure | General Method |

| BH₃·THF / TFA | Tetrahydrofuran | 0 °C to RT | google.com |

| NaBH₃CN / Acetic Acid | Dioxane / Acetic Acid | RT | organic-chemistry.org |

| PMHS / Pd(OAc)₂ | Toluene | RT | organic-chemistry.org |

This table summarizes common reduction methods applicable to the conversion of 1-(diphenylacetyl)indole to this compound.

Reductive Dearomatization of N-Acylated Indoles

The conversion of N-acylated indoles into the corresponding indolines through reductive dearomatization is a fundamental transformation. This process saturates the C2-C3 double bond of the indole ring, yielding the indoline core. Several modern methods have been developed to achieve this with high efficiency and selectivity.

Samarium Diiodide-Mediated Reductions of N-Acyl Indoles

Samarium diiodide (SmI₂) has emerged as a powerful single-electron reducing agent in organic synthesis, valued for its utility in carbon-carbon bond formation and reductive couplings. nih.gov Its application in the dearomatization of N-acylated indoles provides a potent method for synthesizing indoline derivatives. researchgate.net The reaction typically involves the reduction of an N-acylated indole, often with a ketone or other electrophilic group attached to the indole nucleus, leading to the formation of an indoline structure. researchgate.netresearchgate.net

The mechanism is initiated by a single-electron transfer from SmI₂ to the substrate. nih.govsemanticscholar.org In the case of N-acylated indolyl ketones, this transfer can generate a ketyl radical intermediate. nih.govnih.gov This reactive species can then undergo further reactions, such as cyclization, to form the final indoline product. researchgate.net The reaction conditions can be fine-tuned; for instance, using an excess of samarium diiodide in the presence of water and lithium bromide has been shown to result in clean reactions and high yields for certain substrates. researchgate.net

Recent advancements have focused on achieving enantioselectivity in these reductions. By using chiral tridentate aminodiol ligands in conjunction with SmI₂, it is possible to synthesize indoline molecules with high yields and excellent stereoselectivity (up to 99:1 enantiomeric ratio). nih.gov This asymmetric approach facilitates the enantioselective dearomatization of indoles through an intermolecular reductive coupling with ketones, a process that involves the formation of a chiral samarium complex. nih.gov

Table 1: Examples of Samarium Diiodide-Mediated Reductions This table is for illustrative purposes and combines findings from multiple sources.

| Substrate Type | Key Reagents | Outcome | Key Feature | Reference |

|---|---|---|---|---|

| N-Acylated Indolyl Ketones | SmI₂, H₂O, LiBr | Reductive dearomatization to indolines | Clean reaction and high yields | researchgate.net |

| Indoles and Ketones | SmI₂, Chiral Aminodiol Ligand | Enantioselective formation of indolines | High stereoselectivity (up to 99:1 er) | nih.gov |

| N-Acylated Indole Derivatives | SmI₂, (S)-proline-based ligands | Tricyclic indoline derivatives | Evaluation of HMPA alternatives | researchgate.net |

Palladium-Catalyzed Reductions of N-Protected Indoles to Indolines

Palladium catalysis is a cornerstone of modern organic synthesis, enabling a wide array of cross-coupling and C-H functionalization reactions. nih.govnih.govyoutube.com While extensively used for modifying the indole nucleus, the direct palladium-catalyzed reduction of N-protected indoles to indolines is less straightforward. Many palladium-catalyzed reactions on indoles involve dehydrogenative coupling or functionalization rather than saturation of the heterocycle. researchgate.net

Some palladium-catalyzed systems are designed for site-selective functionalization of the indole ring. For instance, the palladium/norbornene (Pd/NBE) cooperative catalysis has been developed for the vicinal di-carbo-functionalization of indoles. nih.gov However, this method has shown limitations with certain protected indoles. Substrates with electron-withdrawing protecting groups, such as N-acetyl (N-Ac), have been found to be unreactive under these conditions, failing to yield the desired products. nih.gov This suggests that the initial C-H palladation step may be challenging with these less electron-rich indole derivatives. nih.gov

Therefore, while palladium catalysis is a powerful tool for constructing complex indole and indoline derivatives through other means like N-arylation or cyclization, its application for the simple reductive dearomatization of N-acyl indoles requires specific conditions that overcome the reduced reactivity of the substrate. nih.govnih.gov

Photocatalytic Dearomative Hydroacylation for Acylindoline Formation

Photocatalysis has recently emerged as a mild and powerful strategy for accessing novel chemical transformations. One such advancement is the direct dearomative hydroacylation of indoles to form 2-acylindolines. researchgate.net This method provides a direct route to synthetically valuable 2-acylindoline derivatives from readily available starting materials. researchgate.net

In a notable example, a decatungstate photocatalyst (TBADT) is used with aldehydes as the acyl source. researchgate.net This system operates under mild conditions and converts a variety of indole derivatives into 2-acylindolines with good to excellent yields and high diastereoselectivity. researchgate.net The process is believed to proceed via a photocatalytically generated acyl radical. acs.org Another approach uses acyl oximes as precursors for acyl radicals, which are generated via the β-scission of a phosphoranyl radical under photocatalytic conditions. acs.org These acyl radicals then engage in hydroacylation reactions with alkenes, a principle that extends to the dearomative functionalization of indoles. researchgate.netacs.org

The robustness of this photocatalytic strategy is highlighted by its successful application in an asymmetric version of the reaction, enabling the synthesis of optically active 2-acylindoline derivatives. researchgate.net This method represents a significant step forward, offering a transition-metal-free and highly efficient pathway for the direct synthesis of functionalized indolines. researchgate.net

Cyclization Reactions Leading to Indoline Frameworks

Building the indoline core through cyclization reactions offers an alternative and highly versatile approach. These methods construct the heterocyclic ring system from acyclic precursors, allowing for significant control over the final structure's substitution pattern.

Aza-Heck Cyclization Methodologies

The aza-Heck cyclization has become a powerful strategy for the synthesis of nitrogen-containing heterocycles, including indolines. nih.govresearchgate.net This palladium-catalyzed reaction provides a general and efficient method for preparing indoline scaffolds from accessible starting materials. nih.govudel.edu The reaction typically involves the cyclization of an unsaturated amine derivative, where an activated N-O or N-X bond acts as the initiating group in place of the C-X bond used in traditional Heck reactions. researchgate.net

A key development in this area is the use of N-hydroxy anilines as electrophiles, which can be readily prepared from the corresponding nitroarenes. nih.govnih.gov This methodology allows for the synthesis of indolines with diverse functionalities and complex ring structures. nih.gov A significant advantage of the aza-Heck approach is its ability to construct challenging indoline structures, such as those bearing a fully substituted carbon at the C2 position, which are often difficult to access through other methods. nih.govnih.govudel.edu The reaction tolerates a wide range of functional groups and alkene substitution patterns. nih.gov

Table 2: Features of Aza-Heck Cyclization for Indoline Synthesis

| Catalyst System | Electrophile | Key Advantages | Scope | Reference |

|---|---|---|---|---|

| Palladium Catalyst | N-Hydroxy Anilines | Functional group tolerance, access to complex topologies | Synthesis of C2-fully substituted indolines | nih.govnih.gov |

| Nickel Catalyst / Chiral Ligand | Oxime Esters | Enantioselective desymmetrizing cyclization | Access to chiral 2-substituted indolines | researchgate.netresearchgate.net |

Intramolecular C-N Bond Formation for 2-Acylindolines

The formation of the indoline ring via intramolecular C-N bond formation is a direct and atom-economical strategy. rsc.orgnih.gov This approach typically involves the cyclization of a suitably functionalized benzene (B151609) derivative, where a nitrogen-containing side chain attacks an activated position on the aromatic ring to form the five-membered heterocycle.

One such method describes a sequential metal-catalyzed process starting from ortho-haloaryl acetylenic bromides. nih.gov An initial copper-catalyzed amidation selectively forms a C(sp)-N bond, yielding an o-haloaryl-substituted ynamide. This intermediate can then undergo a second, palladium-catalyzed C(sp²)-N bond formation, leading to a 5-endo-dig cyclization that constructs the 2-amido-indole framework. nih.gov While this produces an indole, the ynamide intermediate is a key building block that could potentially be diverted toward indoline synthesis under different reaction conditions.

Another strategy involves the intramolecular aminolactonization of alkene-containing substrates. mdpi.com For example, palladium(II) acetate can catalyze the cyclization of an unsaturated N-protected amino acid derivative. The proposed mechanism involves coordination of the palladium to the nitrogen and the alkene, followed by anti-oxypalladation to form a six-membered palladacycle. Reductive elimination then yields the fused furoindolin-2-one product, effectively forming the indoline C-N bond in the process. mdpi.com These methods highlight the power of intramolecular cyclization to build complex heterocyclic systems related to N-acylated indolines.

Electrochemical Approaches for Indoline Synthesis

Electrosynthesis has emerged as a powerful and sustainable strategy for constructing heterocyclic compounds like indoline. researchgate.net These methods often avoid the need for harsh chemical oxidants or reductants by using electricity to drive chemical transformations.

Recent advancements have demonstrated the utility of electrochemistry in the direct dearomatization of indoles to form indolines. acs.org One such method involves a direct oxidative process where indoles are converted into 2,3-dialkoxy or 2,3-diazido indolines at a constant current in an undivided cell. acs.org This process is believed to proceed through the oxidation of the indole to a radical cation intermediate, which then reacts with the nucleophilic solvent or additives. acs.org

Another innovative electrochemical strategy is the triamination of alkynes, which can be controlled to produce functionalized indolines. rsc.org This method uses 2,2,6,6-tetramethylpiperidinooxy (TEMPO) as a redox catalyst to generate N-centered radicals from anilines, which then undergo a cascade reaction with alkynes to build the indoline scaffold. rsc.org The proposed mechanism involves a 5-endo-dig cyclization of the N-centered radical. rsc.org Furthermore, manganese-mediated electrochemical dearomatization of indoles has been developed to access spirocyclic indolines, showcasing the versatility of electrochemical methods. acs.org The electrochemical reduction of arenediazonium salts can also generate aryl radicals that cyclize onto a tethered alkene to form the indoline ring. researchgate.net

Construction of the Indoline Core Followed by Diphenylacetyl Functionalization

The most common pathway to this compound involves a two-step sequence: first, the synthesis of the indoline ring system, and second, the N-acylation with a suitable diphenylacetylating agent.

The indoline framework is a prevalent motif in biologically active compounds, leading to the development of numerous synthetic routes. nih.govnih.gov These strategies range from classical cyclizations to modern catalytic methods.

Transition metal catalysis provides highly efficient and selective pathways for constructing the indoline core, often through C-H activation or cross-coupling reactions. nih.govmdpi.com

Palladium (Pd): Palladium/norbornene (Pd/NBE) cooperative catalysis, also known as the Catellani reaction, is a powerful tool for the vicinal difunctionalization of aryl halides, enabling the synthesis of indolines from aryl iodides and aziridines. nih.gov Palladium catalysts are also used in oxidative annulations of N-Ts-anilines with styrenes and in tandem [4+1] cycloadditions to create diverse indoline structures. mdpi.comorganic-chemistry.org

Copper (Cu): Copper-hydride (Cu-H) catalyzed strategies have been effectively used for the highly diastereo- and enantioselective synthesis of cis-2,3-disubstituted indolines from 2-alkenylimine precursors. rsc.org

Iridium (Ir): Iridium catalysts enable the tandem dehydrogenation of N-heterocycles and alcohols, which can be applied to the functionalization of indolines at the N- and C3-positions. organic-chemistry.org

Nickel (Ni): Nickel-catalyzed dearomative arylboration of indoles represents a key strategy for producing C2- and C3-borylated indolines. nih.gov This method is notable for its ability to function on simple indoles lacking activating or directing groups, proceeding through a migratory insertion pathway. nih.gov

Cobalt (Co): Earth-abundant and low-cost cobalt catalysts have proven effective in C-H activation reactions for indole synthesis. mdpi.com For instance, cobalt(III) catalysts can mediate the reaction of nitrones and alkynes to form indolines, particularly with dialkyl-substituted alkynes. mdpi.com

Table 1: Comparison of Transition Metal Catalysts in Indoline Synthesis

| Metal Catalyst | Precursors | Reaction Type | Key Features |

| Palladium (Pd) | Aryl iodides, Aziridines | C-H Activation / Annulation | Utilizes Pd/NBE cooperative catalysis (Catellani-type). nih.gov |

| Copper (Cu) | 2-Alkenylimine precursors | Asymmetric Cyclization | Highly diastereo- and enantioselective for cis-indolines. rsc.org |

| Iridium (Ir) | Indolines, Alcohols | Dehydrogenative Alkylation | Allows for N- and C3-functionalization. organic-chemistry.org |

| Nickel (Ni) | Indoles, Boronic acids | Dearomative Arylboration | Regiodivergent synthesis of borylated indolines. nih.gov |

| Cobalt (Co) | Nitrones, Alkynes | C-H Activation / Cyclization | Effective for annulation of unsymmetrically substituted alkynes. mdpi.com |

Organocatalysis offers a valuable alternative to metal-based methods, often providing high stereoselectivity under mild conditions.

A prominent organocatalytic route involves the intramolecular Michael addition. rsc.org Chiral 2,3-disubstituted indolines can be synthesized with high diastereo- and enantioselectivity using this approach. rsc.org Another strategy employs the organocatalytic addition of monothiomalonates to ortho-bromo nitrostyrenes, followed by an intramolecular Buchwald–Hartwig cyclization to yield indolin-3-yl acetates. nih.govacs.org This method is robust and can provide indolines with both tertiary and quaternary stereogenic centers. acs.org Furthermore, metal-free synthesis of indolines can be achieved through iodine-mediated oxidative intramolecular amination of anilines, which involves the cleavage of unactivated C(sp³)-H and N-H bonds. organic-chemistry.org A green and efficient synthesis uses 2,2,2-trifluoroacetophenone (B138007) as an organocatalyst with hydrogen peroxide as the oxidant to convert alkenes into indolines. northeastern.edu

Table 2: Selected Organocatalytic and Metal-Free Strategies for Indoline Synthesis

| Catalyst/Reagent | Reaction Type | Substrates | Key Outcome |

| Chiral Organocatalyst | Intramolecular Michael Addition | Alkenylanilines | Highly enantioenriched 2,3-disubstituted indolines. rsc.org |

| Amino(thio)urea catalysts | Intramolecular aza-Michael Addition | Aniline derivatives | Asymmetric synthesis of 2-substituted indolines. acs.org |

| 2,2,2-Trifluoroacetophenone | Catalytic Oxidation | Alkenes | Green and sustainable protocol with good to excellent yields. northeastern.edu |

| Iodine | Oxidative Intramolecular Amination | Anilines | Metal-free C-H/N-H bond cleavage. organic-chemistry.org |

Green chemistry principles are increasingly being applied to the synthesis of heterocyclic compounds to reduce waste, energy consumption, and the use of hazardous materials. Microwave-assisted synthesis is a prominent technique in this area.

Microwave radiation accelerates reactions by efficiently heating the reaction mixture through mechanisms like dipolar polarization and ionic conduction. nih.govyoutube.com This often leads to significantly reduced reaction times, higher yields, and cleaner reaction profiles compared to conventional heating. nih.gov The synthesis of spiro[indoline-3,2′- nih.govnortheastern.eduthiazinane]-2,4′-diones has been demonstrated in a one-step process using a domestic microwave oven, highlighting the power of this technology. rsc.org Microwave reactors offer precise control over temperature and pressure, making them safe and effective tools for modern organic synthesis. youtube.com The use of water or solvent-free (neat) conditions in microwave synthesis further enhances the green credentials of a chemical transformation. youtube.comyoutube.com

Table 3: Illustrative Comparison of Conventional vs. Microwave-Assisted Synthesis

| Parameter | Conventional Heating | Microwave Heating |

| Energy Transfer | Conduction/Convection (Slow, Inefficient) | Direct interaction with molecules (Rapid, Efficient) |

| Heating Pattern | Non-uniform, surface heating | Uniform, bulk heating |

| Reaction Time | Hours to Days | Minutes to Hours. nih.gov |

| Product Yield | Often lower | Often higher with improved purity. nih.gov |

| Solvent Use | Often requires high-boiling solvents | Can use greener solvents or neat conditions. youtube.comyoutube.com |

Once the indoline core is synthesized, the final step is the N-acylation to introduce the diphenylacetyl group. This is typically achieved by reacting indoline with a diphenylacetylating agent.

The classical method for N-acylation involves the deprotonation of the indoline nitrogen with a base (e.g., sodium hydride, n-butyllithium) followed by reaction with an acyl halide, such as diphenylacetyl chloride. thieme-connect.de However, this can sometimes lead to side reactions.

More modern and milder methods have been developed. One approach uses dicyclohexylcarbodiimide (DCC) as a coupling agent to directly react a carboxylic acid (diphenylacetic acid) with the indoline, often in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). thieme-connect.de This method is particularly effective for indolines with electron-withdrawing groups and avoids the need to prepare potentially unstable acid chlorides. thieme-connect.de Another innovative and chemoselective method for N-acylation employs thioesters as a stable source of the acyl group, which can be reacted with indoles or related heterocycles at elevated temperatures. nih.gov

Table 4: Methods for N-Acylation of the Indoline Core

| Acylating Agent | Reagents/Conditions | Advantages |

| Diphenylacetyl Chloride | Base (e.g., NaH, BuLi, NaOH) | Widely used, traditional method. thieme-connect.degoogle.com |

| Diphenylacetic Acid | DCC, DMAP | Mild conditions, avoids unstable acid chlorides. thieme-connect.de |

| Diphenylacetic Acid | Boric Acid, Mesitylene (reflux) | Direct acylation without coupling agents. clockss.org |

| S-Alkyl Diphenylthioacetate | Base (e.g., Cs₂CO₃), Xylene (140°C) | Uses a stable acyl source, good functional group tolerance. nih.gov |

Attachment of the Diphenylacetyl Moiety to Pre-formed Indolines

Coupling Reactions with Diphenylacetic Acid Derivatives

The synthesis of this compound is most commonly achieved through the N-acylation of indoline with a derivative of diphenylacetic acid. This transformation involves the formation of an amide bond between the secondary amine of the indoline ring and the carboxyl group of diphenylacetic acid. Several established coupling methodologies can be employed, often requiring the activation of the carboxylic acid to facilitate the nucleophilic attack by the indoline nitrogen.

A prevalent and effective method for this acylation is the use of coupling agents, such as dicyclohexylcarbodiimide (DCC), often in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). thieme-connect.de In this approach, the carboxylic acid reacts with DCC to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the indoline nitrogen, leading to the formation of the desired N-acylated product, this compound, with dicyclohexylurea precipitating as a byproduct. The addition of DMAP accelerates the reaction. thieme-connect.de This method is advantageous due to its mild reaction conditions and generally high yields. thieme-connect.de

Another strategy involves the direct coupling of indoline with diphenylacetic acid using boric acid as a catalyst. clockss.org This method, while potentially more economical, often requires higher temperatures and longer reaction times, such as refluxing in a high-boiling solvent like mesitylene, to achieve moderate yields. clockss.org The precise role of boric acid is not fully elucidated but is believed to facilitate the dehydration reaction. clockss.org

Alternatively, the chemoselective N-acylation can be achieved using thioester derivatives of diphenylacetic acid as the acyl source. nih.govnih.gov This method offers high chemoselectivity for N-acylation over C-acylation, a common challenge in indole chemistry. The reaction typically proceeds by deprotonating the indoline with a base, such as cesium carbonate (Cs₂CO₃), to form the corresponding anion, which then acts as a nucleophile, attacking the thioester to yield the N-acylindoline. nih.gov This approach is noted for its tolerance of various functional groups. nih.govnih.gov

The choice of method often depends on the desired scale, substrate compatibility, and the availability of reagents. For laboratory-scale synthesis, DCC/DMAP coupling remains a popular choice due to its efficiency and mild conditions.

Table 1: Synthetic Methods for this compound via Coupling Reactions

| Method | Acylating Agent | Coupling Reagents/Catalyst | Typical Solvent | Conditions | Expected Outcome | Reference |

|---|---|---|---|---|---|---|

| Carbodiimide Coupling | Diphenylacetic acid | DCC, DMAP | Dichloromethane (CH₂Cl₂) | Room Temperature, 3-8 hours | High yield of this compound. | thieme-connect.de |

| Boric Acid Catalysis | Diphenylacetic acid | Boric Acid (B(OH)₃) | Mesitylene | Reflux, ~48 hours | Moderate yield of this compound. | clockss.org |

| Thioester Acylation | S-alkyl diphenylthioacetate | Cesium Carbonate (Cs₂CO₃) | Xylene | 140 °C, ~12 hours | Good yield with high N-selectivity. | nih.gov |

This table presents generalized conditions based on methods reported for N-acylation of indoles and indolines. DCC = Dicyclohexylcarbodiimide; DMAP = 4-Dimethylaminopyridine.

Regioselectivity and Chemoselectivity Considerations in Post-Synthesis Functionalization

Following the synthesis of this compound, further functionalization of the molecule presents significant challenges related to regioselectivity and chemoselectivity. The indoline scaffold contains multiple potential reaction sites, and the N-acyl group profoundly influences their relative reactivity.

Regioselectivity:

The primary sites for electrophilic aromatic substitution on the this compound scaffold are the C5 and C7 positions of the benzene ring of the indoline core. The bulky N-(diphenylacetyl) group can sterically hinder the approach of reagents to the C7 position, potentially favoring substitution at the C5 position. The electronic nature of the N-acyl group, being electron-withdrawing, deactivates the aromatic ring towards electrophilic attack compared to an unsubstituted indoline.

In reactions involving the heterocyclic portion of the molecule, the N-acyl group significantly reduces the nucleophilicity of the C3 position, which is a common site of reaction in N-H indoles. beilstein-journals.org This deactivation means that reactions that typically occur at C3 in unprotected indoles may fail or require much harsher conditions. beilstein-journals.org For instance, intramolecular Friedel-Crafts acylations that might otherwise target the C3 position are often directed to the C5 position of the aromatic ring. beilstein-journals.org The choice of catalyst can also play a crucial role in directing the outcome; for example, Rhodium(II) acetate might favor the formation of a five-membered ring via C-H insertion at one position, while Palladium(II) acetate could switch the regioselectivity to another. beilstein-journals.org

Chemoselectivity:

Chemoselectivity concerns the selective reaction of one functional group in the presence of others. In this compound, the main functional groups are the tertiary amide, the aromatic rings of the diphenylacetyl moiety, and the aromatic ring of the indoline core.

A key consideration is the stability of the amide bond. While generally stable, the amide linkage can be susceptible to cleavage under certain conditions, particularly with prolonged reaction times or in the presence of specific ortho-substituents that may participate in intramolecular cleavage. thieme-connect.de Therefore, functionalization reactions must be carried out under conditions that preserve the N-acyl group.

Furthermore, reactions intended for the indoline nucleus must compete with potential reactions on the two phenyl rings of the diphenylacetyl group. The relative reactivity will depend on the specific reaction conditions and reagents. For example, in electrophilic substitution reactions, the choice of Lewis acid and reaction temperature can influence whether substitution occurs on the indoline ring or the diphenylacetyl rings. Developing a highly chemoselective functionalization often requires careful optimization of catalysts, solvents, and temperature to favor reaction at the desired site. rsc.org

Table 2: Factors Influencing Selectivity in Post-Synthesis Functionalization

| Factor | Influence on Regioselectivity | Influence on Chemoselectivity | Example | Reference |

|---|---|---|---|---|

| N-Acyl Group | Deactivates C3 position. Sterically hinders C7 position, potentially favoring C5 functionalization. | Stabilizes the nitrogen, preventing N-functionalization. Can be cleaved under harsh conditions. | N-acetyl protection can prevent certain cyclization reactions. beilstein-journals.org | beilstein-journals.org |

| Catalyst | Different metal catalysts (e.g., Rh, Pd) can direct C-H activation/insertion to different positions (e.g., C5 vs. C4). | Can selectively activate one part of the molecule over another. | Rh₂(OAc)₄ vs. Pd(OAc)₂ can yield different regioisomeric cyclized products. beilstein-journals.org | beilstein-journals.org |

| Substituents | Electron-donating or withdrawing groups on the indoline ring will direct incoming electrophiles. | Can alter the reactivity of the amide bond or other parts of the molecule. | An ortho-benzyloxy group on an N-acyl indole can increase susceptibility to amide cleavage. thieme-connect.de | thieme-connect.de |

| Reaction Conditions | Temperature and solvent can affect the kinetic vs. thermodynamic product distribution. | Can be optimized to favor reaction at one functional group while leaving others intact. | Higher temperatures may be required to overcome the deactivating effect of the N-acyl group. | thieme-connect.de |

Chemical Reactivity and Advanced Transformations of 1 Diphenylacetyl Indoline

Hydrolysis and Deacylation Pathways of N-Acyl Indolines

The amide bond in N-acyl indolines, including 1-(diphenylacetyl)indoline, is susceptible to hydrolysis under both acidic and basic conditions, leading to the cleavage of the acyl group and the liberation of the parent indoline (B122111). The rate and mechanism of this deacylation process are influenced by the nature of the acyl substituent and the reaction conditions.

Generally, the hydrolysis of amides can be catalyzed by acid or base. arkat-usa.org In acidic media, the carbonyl oxygen is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. In basic media, the hydroxide (B78521) ion directly attacks the carbonyl carbon. The stability of the N-acyl group towards hydrolysis is a critical consideration in synthetic strategies that employ it as a protecting group.

While specific studies on the hydrolysis of this compound are not prevalent, research on analogous N-acyl amino acids provides valuable insights. For instance, certain N-acyl amino acid analogs with cyclic structures have been shown to be resistant to enzymatic hydrolysis. nih.govnih.govresearchgate.net This resistance is attributed to the steric hindrance around the amide linkage, a feature that is prominent in this compound due to the bulky diphenylacetyl group. This suggests that the deacylation of this compound may require more forcing conditions compared to N-acyl indolines with smaller acyl groups. arkat-usa.orgumich.edu

The general mechanism for the hydrolysis of N-acyl indolines is depicted below:

Acid-Catalyzed Hydrolysis:

Protonation of the carbonyl oxygen.

Nucleophilic attack by water on the carbonyl carbon.

Proton transfer and elimination of the indoline amine.

Base-Catalyzed Hydrolysis:

Nucleophilic attack by a hydroxide ion on the carbonyl carbon.

Formation of a tetrahedral intermediate.

Elimination of the indoline anion.

Regioselective Functionalization and Derivatization of the Indoline Ring System

The indoline ring is a versatile scaffold that can be functionalized at various positions. The N-acyl group, such as the diphenylacetyl group in this compound, can act as a directing group, influencing the regioselectivity of these transformations.

Transition metal-catalyzed C-H activation has emerged as a powerful tool for the direct functionalization of unactivated C-H bonds. nih.gov In the context of N-acyl indolines, the N-acyl group can serve as a directing group, facilitating regioselective C-H activation at specific positions of the indoline ring.

C2-Position: The C2 position of the indoline ring can be functionalized through palladium-catalyzed C-H activation. acs.org The N-acyl group can play a crucial role in directing the catalyst to the C2-H bond.

C3-Position: Regioselective C-H and N-H bond functionalizations of indolines at the C3-position have been achieved using iridium catalysis. organic-chemistry.org This method allows for the introduction of alkyl groups at this position.

C7-Position: The C7 position of indoles and indolines is notoriously difficult to functionalize selectively. nih.gov However, methods involving the reduction of indoles to indolines, followed by C-H functionalization at the C7-position and subsequent oxidation, have been developed. nih.gov Palladium-catalyzed C-H/C-H arylation of indolines at the C7 position has been reported to proceed under exceptionally mild conditions. nih.gov

The bulky diphenylacetyl group in this compound is expected to influence the regioselectivity of these C-H activation reactions, potentially favoring functionalization at less sterically hindered positions.

The table below summarizes selected examples of site-selective C-H functionalization of N-acyl indolines.

| Catalyst System | Directing Group | Position Functionalized | Reaction Type | Reference |

| Pd(OAc)₂ / (p-tolyl)₃P | N-alkyl | C-H (sp³) | Cyclization | acs.org |

| [{RhCl₂Cp*}₂] | Amide | C-H | Olefination | nih.gov |

| Iridium Catalyst | N-H/C-H | C3 | Alkylation | organic-chemistry.org |

| Pd(OAc)₂ | N-H | C7 | Arylation | nih.gov |

| Palladium(II) | N-H | C7 | Alkenylation | nih.gov |

Cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig amination reactions, are fundamental transformations in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. youtube.com These reactions can be applied to halo-substituted or triflate-bearing N-acyl indolines to introduce a wide range of substituents onto the indoline core.

The N-acyl group can influence the reactivity of the indoline ring in these cross-coupling reactions. For instance, palladium-catalyzed cross-coupling reactions of halo-indoles have been conducted under mild conditions. researchgate.net The synthesis of indolines can also be achieved through palladium-catalyzed intermolecular amination of unactivated C(sp³)–H bonds. acs.org

The following table provides examples of cross-coupling reactions on indole (B1671886) and indoline derivatives.

| Reaction Type | Catalyst | Substrate | Product | Reference |

| Suzuki Coupling | Na₂PdCl₄ / SPhos | 5-Halo-indole | 5-Aryl-indole | researchgate.net |

| Buchwald-Hartwig Amination | Palladium Catalyst | 1-(tert-Butyl)-2-iodobenzene | 3,3-Disubstituted indoline | acs.org |

| Sonogashira Coupling | Palladium Catalyst | Amino-halopyridines | Azaindoles | mdpi.com |

The indoline ring can undergo both electrophilic and nucleophilic substitution reactions, although the reactivity pattern is different from that of its aromatic counterpart, indole. The N-acyl group significantly influences the electronic properties of the benzene (B151609) ring of the indoline core, thereby affecting the regioselectivity of these reactions.

Electrophilic Substitution: The N-acyl group is an electron-withdrawing group, which deactivates the benzene ring towards electrophilic substitution. The directing effect of the N-acyl group would favor substitution at the meta-position (C5). Nitration of N-acetylindoline is a known electrophilic substitution reaction. jst.go.jp

Nucleophilic Substitution: Nucleophilic substitution on the indoline ring is less common and typically requires the presence of strongly electron-withdrawing groups on the aromatic ring. Unprecedented nucleophilic substitution reactions have been observed in 1-hydroxyindole (B3061041) derivatives. core.ac.ukclockss.orgnii.ac.jp

Stereoselective Transformations and Asymmetric Synthesis

The synthesis of enantiomerically pure chiral indolines is of great interest due to their prevalence in biologically active compounds. dicp.ac.cnrsc.org

The enantioselective synthesis of chiral indoline derivatives can be achieved through various strategies, including the use of chiral auxiliaries, chiral catalysts, and kinetic resolution. organic-chemistry.orgwhiterose.ac.ukwikipedia.orgsigmaaldrich.com

Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the indoline nitrogen to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgnih.gov For example, (S)-indoline has been used as a chiral auxiliary for the asymmetric synthesis of 1,2-amino alcohols. nih.gov

Asymmetric Catalysis: The use of chiral transition metal catalysts or organocatalysts can enable the enantioselective synthesis of chiral indolines. dicp.ac.cnrsc.orgorganic-chemistry.orgacs.org For instance, palladium-catalyzed asymmetric hydrogenation of indoles can produce chiral indolines with high enantiomeric excess. dicp.ac.cnrsc.org Rhodium-catalyzed asymmetric N-H insertion reactions have been used for the synthesis of axially chiral N-arylindoles. pku.edu.cn Furthermore, chiral isothiourea has been employed as a catalyst for the atropenantioselective N-acylation of N-aminoindoles. dicp.ac.cnrsc.org

The table below highlights some approaches for the asymmetric synthesis of chiral indolines.

| Method | Catalyst/Auxiliary | Product Type | Enantiomeric Excess (ee) | Reference |

| Asymmetric Hydrogenation | Palladium Catalyst | Chiral Indolines | up to 96% | dicp.ac.cnrsc.org |

| Brønsted Acid Catalyzed Transfer Hydrogenation | Chiral Brønsted Acid | Optically Active Indolines | up to 97% | organic-chemistry.org |

| Kinetic Resolution | (+)-sparteine | Enantioenriched 2-Arylindolines | - | whiterose.ac.uk |

| Asymmetric Hydrogenation | Rhodium-PhTRAP Catalyst | Chiral 3-Substituted Indolines | 95-98% | acs.org |

| Catalytic N-Acylation | Chiral Isothiourea | N-N Atropisomeric N-Aminoindoles | High | dicp.ac.cn |

Diastereoselective Dearomatization and Reduction Processes

The dearomatization of indole derivatives is a powerful strategy for accessing three-dimensional molecular architectures like indolines. mdpi.commdpi.com The subsequent reduction of the indoline ring or transformations involving the N-acyl group can be influenced by the stereochemical environment.

While specific studies focusing solely on the diastereoselective dearomatization and reduction of this compound are not extensively detailed in the available literature, the principles can be understood from research on related indole systems. For instance, photocatalytic methods have been developed for the diastereoselective hydroboration of 3-substituted indoles, yielding trans-hydroborated products with high selectivity. mdpi.commdpi.comnih.gov These processes often utilize a photocatalyst in combination with a hydrogen atom transfer (HAT) agent. mdpi.com The reduction of the indole nucleus itself to form indolines can be achieved using various reagents, including borane (B79455) complexes in the presence of trifluoroacetic acid, which selectively reduce the pyrrolic ring. youtube.com The presence of the N-diphenylacetyl group in this compound would be expected to influence the steric course of such reductions, potentially directing incoming reagents to the face opposite the bulky substituent, thereby controlling the diastereoselectivity at the C2 and C3 positions if new stereocenters are formed.

Functionalized polycyclic fused indoline frameworks are key structures in many natural products. youtube.com The synthesis of these complex molecules can be achieved through cycloaddition reactions that dearomatize the indole core, establishing multiple stereocenters in a single step.

Intramolecular Cyclization and Rearrangement Reactions

The N-diphenylacetyl group of this compound can serve as a handle or a participating functional group in intramolecular reactions, leading to the formation of novel polycyclic systems.

Pathways for Fused Ring System Formation from this compound

The formation of fused ring systems from indole derivatives is a well-established field, often relying on transition-metal-catalyzed reactions. erciyes.edu.trrsc.org Palladium-catalyzed intramolecular cyclizations, for example, are used to construct 3,n-fused tricyclic indole skeletons. erciyes.edu.tr These reactions typically involve an indole core tethered to a reactive partner, such as an alkyne or an alkene.

In the context of this compound, pathways to fused systems could be envisioned through functionalization of the phenyl rings of the acetyl group or the aromatic ring of the indoline core. For example, introducing an alkyne-tether to the indoline C7 position could enable a palladium-catalyzed dearomative 1,6-enyne cycloisomerization via a 6-endo-dig cyclization, leading to spiro-indoline systems. rsc.org Alternatively, cyclization could be directed toward the N-acyl group. While direct participation of the diphenylacetyl group in forming a fused ring with the indoline nucleus is not commonly reported, related intramolecular cyclizations of N-aryl amides are known to produce oxindoles. The specific substitution pattern of this compound, however, presents a unique substrate for potential new cyclization methodologies. The formation of pyrazino[1,2-a]indoles, for instance, often proceeds from indole-2-carboxaldehyde derivatives, highlighting the importance of the substituent's position in directing cyclization. arkat-usa.org

Gold-Catalyzed Deacylative Cycloisomerization of Acylindoles

Gold catalysts are known for their ability to activate alkynes toward nucleophilic attack, facilitating a range of cycloisomerization reactions. nih.gov A notable transformation is the gold-catalyzed deacylative cycloisomerization of 3-acylindole/ynes. nih.govyoutube.com In this reaction, a gold catalyst activates an alkyne tethered to the indole, which is then attacked by the indole C3 position. The key step involves the fragmentation and loss of the acyl group from the C3 position, which facilitates the rearomatization of the indole ring and the formation of a carbazole (B46965) product. nih.gov

This specific mechanism is characteristic of 3-acylindoles . For this compound, the acyl group is located on the nitrogen atom (N-acyl) rather than the C3 position. The deacylative cycloisomerization pathway as described for 3-acylindoles is therefore not directly applicable. A hypothetical gold-catalyzed reaction involving this compound would need to proceed through a different mechanistic pathway, potentially involving activation of a tethered alkyne followed by cyclization without the characteristic deacylation step seen in 3-acylindoles, or a novel rearrangement where the N-acyl group plays a different role.

Advanced Spectroscopic and Structural Characterization of 1 Diphenylacetyl Indoline

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by providing detailed information about the chemical environment of atomic nuclei, such as hydrogen (¹H), carbon (¹³C), and nitrogen (¹⁵N).

Detailed ¹H and ¹³C NMR Chemical Shift Assignments and Coupling Constant Analysis

For 1-(diphenylacetyl)indoline, a ¹H NMR spectrum would be expected to show distinct signals for the protons on the indoline (B122111) core, the two phenyl rings, and the methine proton of the acetyl group. Chemical shifts (δ), reported in parts per million (ppm), would indicate the electronic environment of each proton. For instance, aromatic protons would typically appear in the downfield region (approx. 7-8 ppm), while the aliphatic protons of the indoline ring would be found in the upfield region. Spin-spin coupling constants (J), measured in Hertz (Hz), would reveal connectivity between adjacent non-equivalent protons, helping to assign specific protons to their positions in the molecule.

A ¹³C NMR spectrum would complement this by showing signals for each unique carbon atom. The carbonyl carbon of the acetyl group would be expected at a significant downfield shift (typically >170 ppm). The chemical shifts of the aromatic and aliphatic carbons would provide a complete carbon skeleton map of the molecule.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

Two-dimensional NMR techniques are powerful tools for unambiguously assigning complex structures.

COSY (Correlation Spectroscopy) would establish ¹H-¹H coupling correlations, visually connecting protons that are coupled to each other, which is invaluable for tracing out the spin systems within the indoline and phenyl moieties.

HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded ¹H and ¹³C nuclei, allowing for the definitive assignment of a proton signal to its attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation) provides information about longer-range couplings (typically 2-3 bonds) between ¹H and ¹³C nuclei. This would be crucial for establishing the connectivity across quaternary carbons and the carbonyl group, for example, by showing a correlation between the protons on the indoline ring and the carbonyl carbon of the diphenylacetyl group.

NOESY (Nuclear Overhauser Effect Spectroscopy) reveals through-space correlations between protons that are in close proximity, providing insights into the three-dimensional structure and conformation of the molecule in solution.

¹⁵N-Isotopic Labeling Studies for Nitrogen-Containing Moieties

¹⁵N NMR spectroscopy directly probes the nitrogen atom. For indoline derivatives, the ¹⁵N chemical shift is sensitive to the nature of the substituent on the nitrogen atom. scispace.com In a ¹⁵N-isotopic labeling study, the compound would be synthesized using a ¹⁵N-enriched source to enhance signal intensity. The resulting ¹⁵N chemical shift would provide electronic information about the nitrogen atom. Furthermore, heteronuclear coupling constants (e.g., ¹J(¹⁵N-¹H), ²J(¹⁵N-¹H)) could be measured, offering additional structural constraints. researchgate.net Techniques like ¹H-¹⁵N HMBC could definitively link the nitrogen to specific protons within the molecule. researchgate.net

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a "fingerprint" based on its functional groups. ksu.edu.saamericanpharmaceuticalreview.com

Infrared (IR) Spectroscopy: An IR spectrum of this compound would be expected to show characteristic absorption bands. A strong band around 1650-1680 cm⁻¹ would be indicative of the C=O (amide) stretching vibration. Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while aliphatic C-H stretching would be just below 3000 cm⁻¹. Aromatic C=C stretching bands would be observed in the 1450-1600 cm⁻¹ region. core.ac.uk

Raman Spectroscopy: Raman spectroscopy is a complementary technique. While the C=O stretch would also be visible, non-polar bonds like the aromatic C=C bonds often produce strong Raman signals. The combination of IR and Raman spectra provides a more complete picture of the vibrational modes of the molecule. ias.ac.in

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Analysis

HRMS is used to determine the elemental formula of a compound by measuring its mass with very high precision. For this compound (C₂₂H₁₉NO), the exact mass of its molecular ion [M]⁺ or protonated molecule [M+H]⁺ would be measured and compared to the calculated theoretical mass to confirm its elemental composition.

The fragmentation analysis, typically performed using tandem mass spectrometry (MS/MS), provides structural information by breaking the molecule into smaller, charged fragments. For this compound, characteristic fragmentation pathways would be expected. For instance, cleavage of the bond between the indoline nitrogen and the carbonyl carbon could occur. Another common fragmentation in indole (B1671886) derivatives involves the loss of specific neutral molecules. scirp.org Analysis of these fragment ions helps to piece together the structure of the parent molecule.

X-ray Crystallography for Solid-State Structure and Absolute Configuration Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. If a suitable single crystal of this compound could be grown, this technique would provide precise bond lengths, bond angles, and torsion angles. nih.gov It would reveal the conformation of the indoline ring, the orientation of the diphenylacetyl group relative to the indoline moiety, and how the molecules pack together in the crystal lattice. If the molecule were chiral and crystallized as a single enantiomer, X-ray crystallography could also be used to determine its absolute configuration. mdpi.com

Based on comprehensive searches of available scientific literature, there are no specific research articles that provide a direct and detailed comparison of experimental spectroscopic data with computational chemistry predictions for the compound This compound .

Therefore, it is not possible to generate the requested article section "5.5. Integration of Experimental Spectroscopic Data with Computational Chemistry Predictions" with the required detailed research findings and comparative data tables for this specific molecule.

Searches for closely related N-acylindoline derivatives also did not yield studies with the specific comparative analysis requested. While general methodologies for integrating experimental and computational spectroscopic data exist and have been applied to various other classes of organic compounds, their specific application to this compound has not been documented in the public domain.

Applications of 1 Diphenylacetyl Indoline in Synthetic Organic Chemistry and Chemical Sciences

Utilization as a Synthetic Building Block for Complex Molecules

The application of well-defined molecular frameworks as building blocks is a cornerstone of modern synthetic chemistry, enabling the efficient construction of complex molecular architectures. The indoline (B122111) core, in particular, serves as a key component in numerous synthetic strategies aimed at producing biologically relevant molecules. vulcanchem.com

Construction of Novel Heterocyclic and Polycyclic Architectures

The synthesis of novel heterocyclic and polycyclic systems is a continuous endeavor in organic chemistry, driven by the search for new therapeutic agents and materials. The indoline structure is a frequent starting point for the synthesis of more complex fused ring systems. vulcanchem.com For instance, the development of new synthetic routes to polycyclic indolines continues to attract the attention of organic chemists. vulcanchem.com

Precursor in Cascade and Multicomponent Reactions

Cascade and multicomponent reactions represent highly efficient synthetic strategies that allow for the formation of multiple chemical bonds in a single operation, often leading to a rapid increase in molecular complexity from simple precursors. These reactions are valued for their atom economy and ability to generate diverse molecular libraries. The development of cascade reactions to construct complex molecular scaffolds, such as indolylisoindolinones, highlights the sophisticated use of precursors in modern synthesis. While various indoline and indole (B1671886) derivatives are employed in such reactions, the specific role of 1-(diphenylacetyl)indoline as a precursor is a subject of ongoing investigation.

Role in Ligand Design and Organometallic Chemistry

The interface between organic synthesis and organometallic chemistry has yielded significant advancements, particularly in the realm of catalysis and medicinal chemistry. The design of specific ligands is crucial for controlling the reactivity and selectivity of metal centers. Indole-based structures have been successfully incorporated into ligands for various metal complexes. For example, half-sandwich complexes bearing indole-based ligands have been synthesized and evaluated for their catalytic and biological activities. The steric and electronic properties of the N-acyl substituent on an indoline ring can influence its coordination properties, a key consideration in the rational design of new ligands.

Applications in the Development of New Synthetic Methodologies

The discovery and optimization of new synthetic reactions are fundamental to the progress of chemical synthesis. These new methodologies can provide more efficient, selective, and sustainable routes to valuable chemical compounds. The indoline framework has been a substrate in the development of novel transition metal-catalyzed reactions, such as directed C-H functionalization. For example, palladium-catalyzed acetoxylation of the indoline core has been achieved using N-acyl groups as directing groups, demonstrating a method for late-stage functionalization of complex molecules.

Analytical Chemistry Applications

In analytical chemistry, derivatizing reagents are employed to modify an analyte to make it more suitable for separation or detection. This can involve enhancing its volatility, improving its chromatographic behavior, or introducing a chromophore or fluorophore for spectroscopic detection.

Derivatizing Reagent for Identification of Other Organic Compounds

The reaction of a reagent with specific functional groups allows for the identification and quantification of various organic compounds. While a related compound, 2-diphenylacetyl-1,3-indandione, has been shown to be a useful reagent for the identification of a wide variety of functional groups in qualitative analysis, the specific application of this compound as a derivatizing agent is less documented. The principle relies on the formation of a new, easily characterizable derivative.

Information Deficit: The Obscure Case of this compound in Scientific Literature

Despite a comprehensive search of scientific databases and chemical literature, detailed information regarding the chemical compound this compound remains elusive. This scarcity of data prevents the construction of a thorough and scientifically accurate article as per the requested outline, indicating that the compound is likely not widely synthesized, studied, or characterized in publicly accessible research.

While information on the parent molecule, indoline, and other related derivatives is readily available, specific research findings, applications in synthetic organic chemistry, and established standards for the spectroscopic analysis of this compound are not documented in the surveyed literature. Key identifiers, such as a specific CAS number for this compound, could not be found, further highlighting its obscurity in the chemical domain.

For context, the parent compound, indoline , is a well-documented heterocyclic amine with the CAS number 496-15-1. scbt.combldpharm.comnih.govsigmaaldrich.com It serves as a foundational structure for a multitude of derivatives that have found applications in pharmaceuticals and materials science. nih.govresearchgate.netnih.gov Similarly, compounds bearing a diphenylacetyl group, such as diphenadione (CAS RN: 82-66-6), are known, particularly in the context of anticoagulant agents. nih.gov

However, the specific combination of a diphenylacetyl group at the nitrogen of an indoline ring does not appear to be a focus of significant research. Searches for its synthesis, characterization, and application have not yielded any dedicated studies. While some publications detail the synthesis and spectroscopic analysis of various N-acylated indolines, none specifically describe the diphenylacetyl derivative. nih.govresearchgate.net

The Unfulfilled Outline

The requested article structure, focusing on the applications of this compound in synthetic organic chemistry and its use as a standard for spectroscopic analysis, cannot be populated with factual, verifiable information. The subsections, which were to include its role as a synthetic intermediate, its use in chemical research, and detailed tables of its spectroscopic data (NMR, IR, and Mass Spectrometry), remain empty due to the absence of primary research on this specific molecule.

Future Research Directions and Perspectives for 1 Diphenylacetyl Indoline Chemistry

Development of Highly Efficient and Atom-Economical Synthetic Pathways

While methods for the synthesis of 1-(diphenylacetyl)indoline exist, a significant focus for future research will be the development of more efficient and environmentally benign synthetic strategies. Current methods often involve multi-step procedures that may generate considerable waste. Future endeavors should prioritize the principles of green chemistry, aiming for high atom economy.

Key areas of focus will include:

Catalytic C-H Activation: Direct acylation of indoline (B122111) through C-H activation would represent a major leap forward, eliminating the need for pre-functionalized starting materials and reducing the number of synthetic steps.

One-Pot Reactions: Designing one-pot or tandem reactions that combine multiple synthetic transformations in a single reaction vessel can significantly improve efficiency by minimizing intermediate purification steps, solvent usage, and waste generation.

Use of Greener Reagents and Solvents: Research into replacing hazardous reagents and volatile organic solvents with more sustainable alternatives is crucial for developing environmentally friendly synthetic protocols.

| Synthetic Strategy | Potential Advantages |

| Catalytic C-H Activation | Fewer steps, reduced waste, increased efficiency |

| One-Pot Reactions | Minimized purification, less solvent, improved time efficiency |

| Greener Reagents/Solvents | Reduced environmental impact, improved safety profile |

Exploration of Undiscovered Reactivity Modes and Mechanistic Peculiarities

The reactivity of this compound is not yet fully understood, and there is considerable scope for discovering novel transformations and gaining deeper mechanistic insights. The interplay between the electron-rich indoline nitrogen and the sterically demanding diphenylacetyl group likely gives rise to unique chemical behavior.

Future investigations could explore:

Asymmetric Transformations: The development of catalytic asymmetric reactions to introduce chirality into the indoline or diphenylacetyl moiety would be of significant interest for applications in medicinal chemistry and materials science.

Unconventional Bond Activations: The strained nature of the N-acyl bond in this compound might enable novel bond activation pathways, leading to unprecedented chemical transformations.

Mechanistic Studies: Detailed mechanistic studies, employing techniques such as kinetic analysis, isotopic labeling, and computational modeling, will be essential to unravel the intricacies of its reactivity and guide the development of new reactions.

Advanced Computational Approaches for Reaction Design and Property Prediction

Computational chemistry offers powerful tools to accelerate the discovery and optimization of chemical processes involving this compound. By simulating reaction pathways and predicting molecular properties, computational approaches can guide experimental work, saving time and resources.

Future research in this area should involve:

Reaction Pathway Modeling: Using quantum mechanical methods, such as Density Functional Theory (DFT), to model potential reaction pathways can help in identifying the most plausible mechanisms and in designing more efficient reaction conditions. rsc.org

Virtual Screening for New Catalysts: Computational screening of catalyst libraries can identify promising candidates for new transformations of this compound, which can then be validated experimentally.

Prediction of Physicochemical Properties: Computational methods can be employed to predict key properties of this compound derivatives, such as their electronic and optical characteristics, which is crucial for their potential application in materials science. mdpi.com

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of synthetic routes for this compound with modern technologies like flow chemistry and automated synthesis platforms holds immense potential for improving efficiency, safety, and scalability. researchgate.net

Key advantages of this approach include:

Enhanced Reaction Control: Flow reactors offer precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purities. mdpi.com

Improved Safety: The small reaction volumes in flow systems minimize the risks associated with handling hazardous reagents or exothermic reactions. mdpi.com

Facilitated Scale-up: Continuous flow processes are often easier to scale up than traditional batch reactions, which is a significant advantage for industrial applications. mdpi.combeilstein-journals.org

High-Throughput Synthesis: Automated platforms can be used to rapidly synthesize and screen libraries of this compound derivatives, accelerating the discovery of new compounds with desired properties. researchgate.net

The combination of flow chemistry with real-time reaction monitoring and automated optimization algorithms can lead to highly efficient and data-rich synthetic protocols. researchgate.netrsc.org

Investigation of Material Science Applications

The unique structural and electronic properties of the indoline scaffold suggest that this compound and its derivatives may have potential applications in materials science. rsc.orgresearchgate.net While the specific material properties of this compound itself are not extensively documented, the broader class of indoline-containing compounds has shown promise in various areas.

Future research could focus on:

Organic Electronics: The electron-donating nature of the indoline nitrogen could be exploited in the design of organic semiconductors or components for organic light-emitting diodes (OLEDs).

Non-linear Optics: The extended π-system that can be created by functionalizing the indoline and diphenylacetyl groups might lead to materials with interesting non-linear optical properties.

Sensing Applications: The indoline core can be functionalized to create chemosensors that exhibit changes in their optical or electronic properties upon binding to specific analytes.

Systematic studies correlating the structure of this compound derivatives with their material properties will be crucial for unlocking their potential in this field.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing 1-(diphenylacetyl)indoline, and how can purity and structural identity be rigorously validated?

- Methodological Answer :

- Synthesis : Begin with indoline and diphenylacetyl chloride under anhydrous conditions, using a base like triethylamine in dichloromethane. Monitor reaction progress via TLC.

- Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization.

- Validation : Confirm purity via HPLC (>95%) and structural identity using -NMR (e.g., aromatic proton integration), -NMR, and high-resolution mass spectrometry (HRMS). For novel derivatives, elemental analysis is recommended .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound derivatives?

- Methodological Answer :

- Spectroscopy : Use - and -NMR to confirm substituent positions and stereochemistry. IR spectroscopy can validate functional groups (e.g., carbonyl stretches at ~1680 cm).

- Crystallography : Single-crystal X-ray diffraction (XRD) provides unambiguous structural confirmation. Ensure crystals are grown via slow evaporation in solvents like ethanol or DCM.

- Mass Spectrometry : HRMS (ESI or EI) confirms molecular ion peaks and fragmentation patterns .

Q. How should researchers design stability studies for this compound under varying environmental conditions?

- Methodological Answer :

- Conditions : Test thermal stability (40–80°C), photostability (UV-Vis light exposure), and hydrolytic stability (pH 1–10 buffers).

- Analysis : Quantify degradation products using HPLC or LC-MS. Monitor structural changes via FT-IR and NMR.

- Documentation : Report degradation kinetics (e.g., half-life) and identify degradation pathways using Arrhenius plots for thermal studies .

Advanced Research Questions

Q. What strategies optimize reaction yields for this compound derivatives in sterically hindered environments?

- Methodological Answer :

- Catalysis : Screen palladium or copper catalysts (e.g., Pd(OAc)) for coupling reactions. Use ligands like PPh to enhance selectivity.

- Solvent Effects : Test polar aprotic solvents (DMF, DMSO) to stabilize intermediates. Microwave-assisted synthesis may reduce reaction time.

- Kinetic Analysis : Perform DOE (Design of Experiments) to identify optimal temperature, pressure, and stoichiometry .

Q. How can researchers resolve contradictions in pharmacological data (e.g., conflicting IC values) for this compound analogs?

- Methodological Answer :

- Replication : Repeat assays with standardized protocols (e.g., ATP-based viability assays) and identical cell lines (e.g., HEK293 or HeLa).

- Controls : Include positive (e.g., doxorubicin) and negative controls (vehicle-only). Validate compound solubility using dynamic light scattering (DLS).

- Statistical Analysis : Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to assess inter-lab variability .

Q. What computational approaches predict the reactivity of this compound in supramolecular interactions?

- Methodological Answer :

- DFT Modeling : Optimize geometries using B3LYP/6-311G(d,p) basis sets. Calculate frontier molecular orbitals (HOMO/LUMO) to assess electron transfer potential.

- Docking Studies : Use AutoDock Vina to simulate binding to protein targets (e.g., kinases). Validate with MD simulations (GROMACS) for stability over 100 ns.

- QSAR : Derive quantitative structure-activity relationships using descriptors like logP and polar surface area .

Q. How should researchers design experiments to investigate the mechanism of action (MOA) of this compound in enzyme inhibition?

- Methodological Answer :

- Kinetic Assays : Perform Michaelis-Menten analysis with varying substrate concentrations. Use Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive).

- Biophysical Probes : Employ surface plasmon resonance (SPR) or ITC (isothermal titration calorimetry) to measure binding affinity ().

- Mutagenesis : Engineer enzyme active-site mutations (e.g., Ala-scanning) to identify critical residues for inhibition .

Methodological Notes

- Data Presentation : Include raw data tables (e.g., NMR shifts, IC values) in supplementary materials, with processed data in the main text .

- Ethical Compliance : For in vivo studies, follow institutional guidelines for animal welfare and include ethical approval statements .

- Reproducibility : Document all instrument parameters (e.g., NMR frequency, HPLC column type) to enable replication .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.